molecular formula C9H14BN3O4 B7955332 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione

Cat. No.: B7955332
M. Wt: 239.04 g/mol
InChI Key: HHJVCJMNVQBDHY-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione is a chemical compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dihydro-1,2,4-triazine-3,5-dione with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium or nickel, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.

  • Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted boronic acid derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, the compound is used as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biological processes.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It can be used as a precursor for the synthesis of pharmaceuticals, including anticancer agents and anti-inflammatory drugs.

Industry: The compound finds applications in materials science, where it is used in the development of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism by which 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The boronic acid moiety targets transition metal catalysts, such as palladium, to form carbon-carbon bonds.

  • Biological Systems: The compound may target specific enzymes or receptors involved in biological processes, such as cell signaling pathways.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Boronic Acid Derivatives

  • Triazine Derivatives

Uniqueness: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione is unique due to its combination of boronic acid and triazine functionalities. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O4/c1-8(2)9(3,4)17-10(16-8)5-6(14)11-7(15)13-12-5/h1-4H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVCJMNVQBDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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